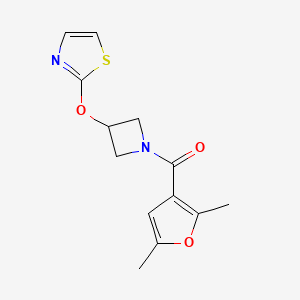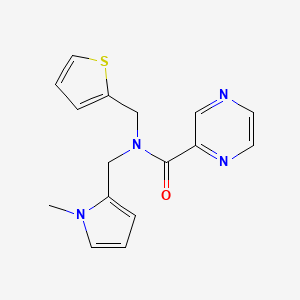![molecular formula C24H21FN2O4 B2724998 methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-47-5](/img/structure/B2724998.png)
methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups including an amino group (-NH2), a carboxylate ester group (-COOCH3), a pyran ring, a pyridine ring, and a phenyl ring with a fluorine substituent. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions due to the presence of its functional groups. For example, the amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or condensation reactions, and the ring structures could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to have a relatively high molecular weight due to its complex structure, and its solubility would depend on the polarity of its functional groups .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition
Aurora kinases play a critical role in cell division, and their inhibition has been studied as a potential strategy for cancer therapy. While the specific compound of interest was not directly mentioned, research on structurally related compounds indicates potential applications in cancer treatment through the inhibition of Aurora A kinase, suggesting a pathway for further investigation into related chemical structures for therapeutic uses (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Structural Analysis
The compound falls within a category of molecules that have been synthesized through reactions like Michael addition, demonstrating the chemical versatility and potential for creating various derivatives with potential biological activities. For example, a series of compounds including 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans were synthesized, showcasing the structural diversity achievable through such synthetic methods (M. Bakhouch et al., 2015).
Potential Calcium-Channel Antagonist Activity
Compounds structurally related to the one of interest have been identified as potential calcium-channel antagonists. These properties suggest avenues for research into cardiovascular diseases and disorders associated with calcium channel dysfunction (A. Linden et al., 2011).
Exploration of Chemical Space
The versatility of the core structure of this compound enables the exploration of a broad chemical space for the development of new materials with potential applications in various fields of chemistry and medicine. This is exemplified by the synthesis and functionalization of pyridine and fused pyridine derivatives, further indicating the compound’s relevance in the synthesis of novel chemical entities (S. A. Al-Issa, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4/c1-14-12-18-20(23(28)27(14)13-15-6-4-3-5-7-15)19(16-8-10-17(25)11-9-16)21(22(26)31-18)24(29)30-2/h3-12,19H,13,26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCQLRPKFOTIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methylthiophen-2-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2724916.png)
![N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B2724921.png)

![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)




![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)
![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)


